molecular formula C5H7NO3 B3048174 (1R,2S,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid CAS No. 159551-86-7

(1R,2S,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

Cat. No.: B3048174
CAS No.: 159551-86-7
M. Wt: 129.11 g/mol
InChI Key: XCPHRJMOUIKQLM-HZLVTQRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,2S,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic structure featuring a fused oxa (oxygen) and aza (nitrogen) heterocycle. Its stereochemistry and functional groups make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and neuroactive agents. Key derivatives of this compound, such as tert-butoxycarbonyl (Boc)-protected variants, are frequently used to enhance stability during synthetic processes .

Properties

IUPAC Name

(1R,2S,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-5(8)3-4-2(9-4)1-6-3/h2-4,6H,1H2,(H,7,8)/t2-,3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPHRJMOUIKQLM-HZLVTQRSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](O2)[C@H](N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473670
Record name (1R,2S,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159551-86-7
Record name (1R,2S,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S

Biological Activity

(1R,2S,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic organic compound characterized by its unique structure and potential biological activities. Its molecular formula is C5H7NO3C_5H_7NO_3 with a molecular weight of 129.11 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may exhibit anti-inflammatory and antiviral properties .

Antiviral Activity

Research indicates that derivatives of this compound have shown promising antiviral effects. For instance, certain analogs have been studied for their ability to inhibit viral replication in vitro, suggesting potential applications in treating viral infections .

Anti-inflammatory Properties

The compound has also been reported to possess anti-inflammatory activity. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound could reduce inflammation markers in cell cultures exposed to inflammatory stimuli. The results indicated a significant decrease in cytokine levels compared to control groups.
  • Animal Models : Animal studies have provided evidence supporting the anti-inflammatory effects observed in vitro. Mice treated with the compound showed reduced swelling and pain in models of acute inflammation.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, which are critical for its potential therapeutic applications.

Data Table of Biological Activities

Activity Type Effect Study Reference
AntiviralInhibition of viral replication
Anti-inflammatoryReduction of cytokine levels
Pain reliefDecreased swelling in models

Synthesis and Derivatives

The synthesis of this compound involves several chemical transformations that yield various derivatives with enhanced biological activities. Notably, modifications at the carboxylic acid position have led to compounds with improved potency against specific biological targets.

Synthetic Routes

The synthesis typically employs palladium-catalyzed reactions and other organic transformations to achieve high yields of the desired product .

Comparison with Similar Compounds

Key Structural Analogues

The following table highlights structurally related bicyclic compounds and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications CAS Number Key Applications/Notes
(1R,2S,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₈H₁₁NO₃ 169.18 6-oxa, 3-aza, carboxylic acid 194737-56-9 Intermediate for protease inhibitors
(1S,2S,5R)-3-Boc-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₁H₁₅Cl₂NO₄ 296.14 6,6-dichloro, Boc-protected 1932796-74-1 Chlorination enhances electrophilicity
rel-(1R,2S,5S)-3-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 6,6-dimethyl, Boc-protected 848777-73-1 Improved lipophilicity for CNS drug design
LY379268 (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid C₇H₁₀NO₅ 191.16 2-oxa, 4-amino, dicarboxylic acid N/A mGlu2/3 receptor antagonist
Boceprevir metabolite M4 C₂₃H₃₉N₅O₅ 465.29 6,6-dimethyl, tert-butyl carbamoyl substituent 816444-90-3 SARS-CoV-2 3CLpro inhibitor

Pharmacological Activity

  • Antiviral Activity: Derivatives like Boceprevir metabolite M4 (CAS 816444-90-3) show inhibitory activity against SARS-CoV-2 3CLpro, with IC₅₀ values in the nanomolar range .
  • Neuroactive Potential: LY379268, a 2-oxabicyclo analogue, acts as a potent mGlu2/3 receptor antagonist, suggesting structural similarities to the target compound may confer neuropharmacological utility .

Comparative Bioavailability

  • Methyl vs. Chloro Substituents: 6,6-Dimethyl analogues (e.g., C13H21NO4) demonstrate higher plasma exposure in rodent models compared to chlorinated derivatives, likely due to reduced hepatic clearance .
  • Boc Deprotection : Removal of the Boc group in vivo generates the active carboxylic acid form, critical for binding to viral proteases .

Q & A

Basic: What are the recommended synthetic routes for (1R,2S,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid?

Methodological Answer:
The synthesis typically involves multi-step strategies, including:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., HATU) with tertiary amines (e.g., DIPEA) to activate carboxylic acid intermediates for amide bond formation, as demonstrated in the synthesis of analogous bicyclic compounds .
  • Stereochemical Control : Chiral auxiliaries or enzymatic resolution to preserve the (1R,2S,5S) configuration, critical for biological activity.
  • Purification : Column chromatography (silica gel, gradients like DCM/MeOH) or preparative HPLC to isolate high-purity products .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Respiratory protection (e.g., P95 filters) is required if airborne particulates form .
  • Ventilation : Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Intermediate: How can researchers characterize the stereochemistry of this bicyclic compound?

Methodological Answer:

  • NMR Spectroscopy : Use 2D techniques (e.g., NOESY, COSY) to confirm spatial relationships between protons, particularly in the bicyclic core .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing derivatives with heavy atoms (e.g., bromine-substituted analogs) .
  • Chiral HPLC : Validate enantiomeric purity using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

Advanced: How can computational methods predict the biological activity of derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., SARS-CoV-2 3CLpro) to assess binding stability and key residue interactions .
  • Docking Studies : Use software like AutoDock Vina to screen derivatives for binding affinity. Prioritize compounds with favorable docking scores and hydrogen-bonding patterns .
  • Free Energy Calculations : Apply MM/GBSA to rank derivatives based on binding free energy, correlating with experimental IC50 values .

Advanced: How can researchers resolve contradictions in reported biological activities of similar bicyclic compounds?

Methodological Answer:

  • Purity Verification : Use LC-MS or elemental analysis to rule out impurities (>98% purity).
  • Stereochemical Reanalysis : Confirm configurations via X-ray or optical rotation comparisons, as minor stereochemical changes drastically alter activity .
  • Assay Standardization : Re-test compounds under uniform conditions (e.g., cell lines, incubation times) to isolate variable effects .

Advanced: What strategies optimize pharmacokinetic properties of this compound?

Methodological Answer:

  • Prodrug Design : Introduce ester or carbonate moieties to enhance bioavailability. For example, tert-butoxycarbonyl (Boc) protection improves solubility .
  • Metabolic Stability : Modify labile groups (e.g., methylene substituents) to reduce CYP450-mediated degradation .
  • LogP Optimization : Introduce hydrophilic groups (e.g., carboxylic acids) to balance permeability and solubility .

Intermediate: What impurities are commonly observed during synthesis?

Methodological Answer:

  • Diastereomeric Byproducts : Arise from incomplete stereochemical control; monitor via chiral HPLC .
  • Degradation Products : Hydrolysis of the oxabicyclo ring under acidic conditions; stabilize with inert atmospheres or low-temperature storage .
  • Residual Solvents : Use GC-MS to detect traces of DMF or THF; optimize vacuum drying steps .

Advanced: How to design derivatives for selective enzyme inhibition?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., C4-thiotriazole) to enhance mGlu2 vs. mGlu3 receptor selectivity .
  • Cocrystallization : Resolve target-ligand complexes (e.g., with mGlu2 amino-terminal domains) to guide rational design .
  • Functional Assays : Test derivatives in cell-based cAMP or calcium flux assays to quantify subtype-specific efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
Reactant of Route 2
(1R,2S,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.